
Methyl 4-Iodophenylacetate
Overview
Description
Methyl 4-Iodophenylacetate is an organic compound with the molecular formula C9H9IO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ester group at the alpha position. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-Iodophenylacetate can be synthesized through the esterification of 4-iodophenylacetic acid. The typical procedure involves dissolving 4-iodophenylacetic acid in methanol and adding hydrochloric acid as a catalyst. The reaction mixture is stirred at room temperature for 24 hours, after which the solvent is removed under reduced pressure to yield the desired ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Iodophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boron reagents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Various substituted phenylacetates.
Reduction: 4-Iodophenylethanol.
Oxidation: 4-Iodophenylacetic acid.
Scientific Research Applications
Methyl 4-Iodophenylacetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Methyl 4-Iodophenylacetate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding processes . The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
- Methyl 4-Bromophenylacetate
- Methyl 4-Chlorophenylacetate
- Methyl 4-Fluorophenylacetate
Comparison: Methyl 4-Iodophenylacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of diverse derivatives. Additionally, the iodine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in molecular recognition studies .
Biological Activity
Methyl 4-Iodophenylacetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by a methyl ester group attached to a phenyl ring that contains an iodine substituent at the para position. The structural formula is represented as follows:
The synthesis typically involves the esterification of 4-iodophenylacetic acid with methanol, often using acidic catalysts to promote the reaction. A common procedure yields high purity and yield, exemplified in the following table:
Reactants | Conditions | Yield |
---|---|---|
4-Iodophenylacetic acid + MeOH | HCl in dioxane, 20°C, 24h | 98% |
This synthesis method highlights the compound's accessibility for further biological studies and applications.
The biological activity of this compound is influenced by its ability to interact with various molecular targets within biological systems. The iodine atom enhances the compound's reactivity through halogen bonding, which can facilitate interactions with enzymes and proteins. This interaction may lead to:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Mimicry of Thyroid Hormones : Its structural similarity to thyroid hormones suggests potential applications in treating thyroid-related disorders.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in anticancer research. Its unique structure allows it to interact effectively with biological targets, leading to various pharmacological effects.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of this compound on cancer cell lines, it was observed that:
- The compound inhibited cell growth in a dose-dependent manner.
- Structural modifications influenced the degree of growth inhibition, emphasizing the importance of specific substituents on the phenyl ring.
This study underscores the potential of this compound as a candidate for further development in cancer therapeutics.
Pharmacological Potential
The pharmacological implications of this compound are noteworthy:
- Thyroid Hormone Mimicry : Its resemblance to thyroid hormones positions it as a potential therapeutic agent for disorders like hypothyroidism.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, warranting further exploration into its mechanisms and therapeutic window.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could lead to novel therapeutic strategies for metabolic diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-Iodophenylacetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : this compound is typically synthesized via esterification of 4-iodophenylacetic acid with methanol using acid catalysis (e.g., H₂SO₄). Optimization strategies include:
- Adjusting molar ratios (excess methanol to drive equilibrium).
- Using dehydrating agents (e.g., molecular sieves) to remove water.
- Temperature control (e.g., reflux at 60–80°C) to balance reaction rate and side-product formation.
Purification via column chromatography or recrystallization improves yield. For analogous protocols, refer to iodinated aromatic ester synthesis in .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ester methyl group (δ ~3.6–3.8 ppm for ¹H; δ ~50–55 ppm for ¹³C) and aromatic protons (δ ~7.2–7.8 ppm for ¹H). The iodine substituent deshields adjacent protons.
- IR Spectroscopy : Strong carbonyl stretch (C=O) at ~1740–1720 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 276 (C₉H₉IO₂⁺).
Cross-reference predicted spectral data ( ) with experimental results to confirm purity.
Q. What are the common impurities in this compound synthesis, and how are they removed?
- Methodological Answer : Impurities include unreacted 4-iodophenylacetic acid, di-iodinated byproducts, and residual solvents.
- Identification : Use TLC or HPLC to monitor reaction progress.
- Removal : Silica gel chromatography (hexane/ethyl acetate gradient) effectively isolates the target compound. Recrystallization in ethanol/water mixtures enhances purity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) of this compound?
- Methodological Answer : Predicted values (e.g., boiling point: 271.9±15.0°C, ) may conflict with experimental data due to purity or measurement techniques.
- Validation Steps :
Standardize purity using HPLC (≥98%).
Replicate measurements under controlled conditions (e.g., reduced pressure for boiling point).
Cross-reference with NIST protocols ( ) for thermophysical property determination.
- Example Table :
Property | Predicted ( ) | Experimental (Method) |
---|---|---|
Boiling Point | 271.9±15.0°C | 265–275°C (vacuum distillation) |
Density | 1.680±0.06 g/cm³ | 1.67 g/cm³ (pycnometry) |
Q. What strategies assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- Store samples at 2–8°C ( ), 25°C/60% RH, and 40°C/75% RH.
- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Degradation Analysis :
- Identify byproducts (e.g., hydrolyzed 4-iodophenylacetic acid) using LC-MS.
- Quantify degradation kinetics with Arrhenius modeling.
Q. How can isotopic labeling or computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C at the ester carbonyl to track nucleophilic substitution pathways (e.g., hydrolysis).
- Computational Studies :
- Use DFT calculations (e.g., Gaussian software) to model transition states in ester cleavage.
- Compare activation energies for iodine vs. chloro substituents ( ).
Q. What analytical challenges arise when quantifying this compound in complex matrices?
- Methodological Answer :
- Matrix Effects : Co-eluting compounds in biological or environmental samples can interfere.
- Solutions :
- Sample Preparation : Solid-phase extraction (C18 columns) to isolate the compound.
- Internal Standards : Use deuterated analogs (e.g., this compound-d₃) for LC-MS/MS.
- Validation : Follow ICH guidelines for linearity, LOD/LOQ, and recovery tests.
Q. Key Recommendations for Researchers
- Experimental Design : Prioritize reproducibility by documenting reaction conditions and purity thresholds ( ).
- Data Contradictions : Replicate studies using standardized protocols and reference authoritative databases (NIST, PubChem).
- Advanced Techniques : Combine synthetic chemistry with computational modeling to explore substituent effects ().
Properties
IUPAC Name |
methyl 2-(4-iodophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVBGQBEMSRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439006 | |
Record name | Methyl 4-Iodophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-52-0 | |
Record name | Methyl 4-Iodophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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